molecular formula C8H15NO B3352904 2,2,5,5-Tetramethylpyrrolidin-3-one CAS No. 5167-85-1

2,2,5,5-Tetramethylpyrrolidin-3-one

Cat. No.: B3352904
CAS No.: 5167-85-1
M. Wt: 141.21 g/mol
InChI Key: NQDVQRKVEZYOBD-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpyrrolidin-3-one is a heterocyclic organic compound characterized by a pyrrolidine ring with four methyl groups attached at the 2 and 5 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,5,5-tetramethylpyrrolidine with an oxidizing agent to form the desired ketone. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

2,2,5,5-Tetramethylpyrrolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,5,5-Tetramethylpyrrolidin-3-one include other pyrrolidinone derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups at specific positions enhances its stability and reactivity, making it particularly useful in various applications .

Properties

IUPAC Name

2,2,5,5-tetramethylpyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7(2)5-6(10)8(3,4)9-7/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDVQRKVEZYOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500810
Record name 2,2,5,5-Tetramethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5167-85-1
Record name 2,2,5,5-Tetramethylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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